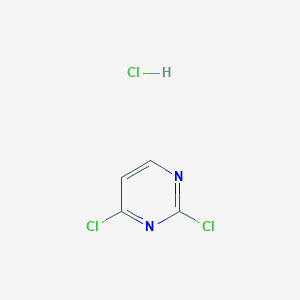

2,4-Dichloropyrimidine hydrochloride

Description

Pyrido[3,2-d]pyrimidine (B1256433) and Pyrimidine (B1678525) Nucleus as Foundational Scaffolds in Advanced Organic Chemistry Research

The pyrimidine nucleus is a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. researchgate.net This structural motif is of paramount importance in nature, forming the core of the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. nih.govbenthamscience.com In the realm of medicinal chemistry, the pyrimidine ring is recognized as a "privileged scaffold," meaning its structure is frequently found in biologically active compounds and approved drugs. researchgate.netnih.govnih.gov This has led to extensive research into pyrimidine derivatives for the development of novel therapeutic agents, particularly in the field of oncology where they are investigated as protein kinase inhibitors. nih.govbenthamscience.com

Fused heterocyclic systems incorporating the pyrimidine ring are also of great interest. Among these are the pyridopyrimidines, which are bicyclic structures containing both a pyridine (B92270) and a pyrimidine ring. The pyrido[3,2-d]pyrimidine isomer, in particular, has been explored for its biological activities, including potential as antimalarial agents and dihydrofolate reductase inhibitors. jocpr.com However, the synthesis of pyrido[3,2-d]pyrimidines can be challenging and costly, making them less described in the literature compared to other isomers. jocpr.com The general synthetic strategy often involves the construction of the pyridine ring onto a pre-existing pyrimidine core, for example, through the cyclization of 5-aminopyrimidine (B1217817) derivatives with various reagents. rsc.org

Role of Dihalogenated Pyrimidines in Synthetic Methodologies and Chemical Transformations

Dihalogenated pyrimidines, such as 2,4-Dichloropyrimidine (B19661), are highly versatile intermediates in organic synthesis due to the differential reactivity of the halogen-substituted carbon atoms. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org For polyhalogenated pyrimidines, the general order of reactivity for both SNAr and palladium-catalyzed cross-coupling reactions is C4 > C2 > C5. nih.gov This regioselectivity allows for the sequential and controlled introduction of different functional groups.

The C4 position of 2,4-Dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position. acs.orgwuxiapptec.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during substitution at the C4 position. stackexchange.com However, the regioselectivity can be influenced by the nature of the nucleophile, the presence of other substituents on the pyrimidine ring, and the reaction conditions. wuxiapptec.comnih.gov For instance, while many nucleophilic substitutions favor the C4 position, certain conditions or specific nucleophiles can lead to substitution at the C2 position or a mixture of products. wuxiapptec.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are also widely employed to functionalize dihalogenated pyrimidines. nbinno.commdpi.com These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted pyrimidines. nbinno.com Similar to SNAr reactions, a preference for reaction at the C4 position is often observed in Suzuki couplings. acs.org The ability to control the site of these transformations is key to the strategic synthesis of complex molecules. nih.gov

Below is a table summarizing some of the chemical transformations involving 2,4-Dichloropyrimidine.

| Reaction Type | Reagents and Conditions | Product Description | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4 (0.5 mol%), K2CO3, 1,4-dioxane/H2O, Microwave 15 min | 4-Phenyl-2-chloropyrimidine | 71% | mdpi.com |

| Sonogashira Coupling | (Trimethylsilyl)acetylene, Pd catalyst | 4-((Trimethylsilyl)ethynyl)-2-chloropyrimidine | 87% | researchgate.net |

| Nucleophilic Aromatic Substitution (Amination) | Aliphatic secondary amines, LiHMDS, Pd catalyst, THF, -20°C to 0°C, 1 h | 4-Amino-6-aryl-2-chloropyrimidine | High regioselectivity | acs.org |

| Nucleophilic Aromatic Substitution (Amination) | Aromatic amines, No catalyst, -60°C, 0.5 h | 4-Anilino-6-aryl-2-chloropyrimidine | High regioselectivity | acs.org |

| Nucleophilic Aromatic Substitution (Alkoxylation) | Alkoxides | 2-Chloro-4-alkoxypyrimidines | Good overall yield | researchgate.net |

Historical Context and Evolution of Research Involving 2,4-Dichloropyrimidine

The study of pyrimidine compounds dates back to the 19th century, with the Biginelli reaction, first described in 1891, providing an early pathway to pyrimidine derivatives. mdpi.com The synthesis of 2,4-Dichloropyrimidine itself is most commonly achieved through the chlorination of uracil or 2,4-dihydroxypyrimidine. chemicalbook.com A prevalent method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine. nbinno.comchemicalbook.com Over time, variations of this method have been developed to improve yield and purity, for example, by using reagents such as thionyl chloride (SOCl₂) in combination with a catalyst. chemicalbook.com More recent developments have explored the use of phosgene (B1210022) as a chlorinating agent, aiming for more environmentally friendly and efficient processes. patsnap.com

Initially, research involving 2,4-Dichloropyrimidine was likely driven by its utility as a reactive intermediate for creating a variety of substituted pyrimidines. Its commercialization has been pivotal for both the pharmaceutical and agrochemical industries. srinichem.com In medicinal chemistry, it has served as a key starting material for the synthesis of numerous biologically active molecules, including antiviral and anticancer agents. srinichem.com The evolution of its use is marked by the development of more sophisticated and regioselective synthetic methodologies, such as the palladium-catalyzed cross-coupling reactions discussed previously. These advancements have allowed for the construction of increasingly complex and targeted molecules, solidifying the position of 2,4-Dichloropyrimidine as a fundamental building block in modern organic synthesis. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dichloropyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTPLPMMPOKGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloropyrimidine and Its Derivatives

Synthesis Pathways of the Core 2,4-Dichloropyrimidine (B19661) Scaffold

The most prevalent and industrially significant method for synthesizing 2,4-dichloropyrimidine involves the direct chlorination of readily available uracil (B121893) or its derivatives. This transformation replaces the hydroxyl groups of the pyrimidine (B1678525) ring with chlorine atoms, creating a highly reactive scaffold for further modification.

The conversion of uracil (also known as 2,4-dihydroxypyrimidine) to 2,4-dichloropyrimidine is typically achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) is a classic and widely used reagent for this purpose nih.gov. The reaction involves refluxing uracil in an excess of phosphorus oxychloride, which acts as both the solvent and the chlorinating agent nih.gov. After the reaction is complete, the excess POCl₃ is removed under vacuum, and the product is isolated by pouring the residue onto ice followed by extraction nih.gov.

Alternative chlorinating systems have also been developed. A mixture of phosphorus trichloride and xylene amine can be used, heating the reactants to 130°C chemicalbook.com. Another effective method employs thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP) chemicalbook.com. The use of bis(trichloromethyl) carbonate (BTC) in conjunction with SOCl₂ and a DMAP catalyst can yield 2,4-dichloropyrimidine in high purity (95% yield) at a controlled temperature of 65-70°C chemicalbook.com. Phosgene (B1210022), in the presence of a catalyst like triphenylphosphine oxide, has also been employed for this transformation patsnap.com. For substituted pyrimidines, such as uracil-5-carboxylic acid, a mixture of phosphorus oxychloride and phosphorus pentachloride can be used to produce the corresponding 2,4-dichloropyrimidine-5-carboxylic acid chloride in yields exceeding 90% google.com.

| Precursor | Chlorinating Agent(s) | Catalyst/Additive | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Uracil | Phosphorus oxychloride (POCl₃) | None (reagent as solvent) | Reflux (383 K), 3.5 h | Not specified | nih.gov |

| Uracil | Phosphorus trichloride (PCl₃) | Xylene amine | 130°C, 45 min | Not specified | chemicalbook.com |

| 2,4-Dihydroxypyrimidine | Thionyl chloride (SOCl₂), Bis(trichloromethyl) carbonate (BTC) | DMAP | 65-70°C | 95% | chemicalbook.com |

| Uracil | Phosgene | Triphenylphosphine oxide | Heated to 105°C | Not specified | patsnap.com |

| Uracil-5-carboxylic acid | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | None | Reflux (114°C), 4 h | >90% | google.com |

For industrial-scale production of 2,4-dichloropyrimidine, several factors must be considered to ensure a safe, efficient, and cost-effective process. The choice of chlorinating agent is paramount. While phosphorus oxychloride is effective, it generates significant phosphorus-containing waste streams patsnap.com. Reagents like thionyl chloride or phosgene can offer advantages in terms of atom economy and waste disposal, though they present their own handling challenges due to their toxicity and corrosiveness patsnap.com.

Reaction conditions such as temperature, reaction time, and the use of catalysts are critical variables for optimization. Catalytic systems, such as the use of DMAP with SOCl₂, can significantly increase reaction rates and allow for lower temperatures, which improves safety and energy efficiency while potentially increasing yield to levels as high as 95% chemicalbook.com. The workup procedure is also a key consideration. Methods typically involve quenching the reaction mixture in ice water and neutralizing with a base like sodium carbonate before extraction nih.govchemicalbook.com. Optimizing this process to minimize product loss and facilitate purification is essential for large-scale synthesis. The development of processes that reduce phosphorus-containing wastewater is a significant goal for achieving a more environmentally friendly synthesis patsnap.com.

Functionalization Strategies via Nucleophilic Aromatic Substitution (SNAr) Reactions

The two chlorine atoms on the 2,4-dichloropyrimidine ring are susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position. This inherent regioselectivity is a cornerstone of 2,4-dichloropyrimidine chemistry, allowing for controlled, stepwise functionalization.

The reaction of 2,4-dichloropyrimidine with one equivalent of a nucleophile typically results in the selective substitution of the chlorine atom at the C4 position wuxiapptec.com. This selectivity is attributed to the higher electron deficiency at the C4 carbon. A wide variety of nucleophiles, including amines (N-nucleophiles), alcohols/phenols (O-nucleophiles), and thiols (S-nucleophiles), can be employed to generate mono-substituted products.

However, this regioselectivity is not absolute and can be influenced by several factors. The presence of electron-donating substituents at the C6 position of the pyrimidine ring can reverse the selectivity, favoring substitution at the C2 position wuxiapptec.com. Conversely, an electron-withdrawing group at the C5 position enhances the typical selectivity for C4 substitution nih.gov. The nature of the nucleophile and the reaction conditions also play a crucial role. For instance, while many amines react preferentially at C4, certain tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines nih.gov.

| Nucleophile Type | Example Nucleophile | Typical Position of Substitution | Influencing Factors | Reference |

|---|---|---|---|---|

| Nitrogen (N) | Primary/Secondary Amines | C4 | C6 electron-donating groups can favor C2 substitution. | wuxiapptec.com |

| Nitrogen (N) | Tertiary Amines (on 5-substituted pyrimidines) | C2 | Reaction proceeds with in situ N-dealkylation. | nih.gov |

| Nitrogen (N) | Oxazolidin-2-one | C4 | Requires catalytic activation for weakly nucleophilic amines. | researchgate.net |

| Oxygen (O) | Alkoxides/Phenoxides | C4 | Standard SNAr conditions. | researchgate.net |

| Sulfur (S) | Thiols/Thiophenoxides | C4 | Generally proceeds with high C4 selectivity. | researchgate.net |

Following the initial mono-substitution at the C4 position, the remaining chlorine atom at C2 can be displaced by a second nucleophile. This sequential displacement strategy is a powerful tool for synthesizing unsymmetrically substituted pyrimidines researchgate.net. The first substitution deactivates the ring slightly, meaning the second substitution often requires more forcing conditions, such as higher temperatures or stronger nucleophiles.

This stepwise approach allows for the introduction of two different functional groups onto the pyrimidine core. For example, a regioselective Sonogashira coupling can be performed at the C4 position, followed by a nucleophilic substitution with an amine at the C2 position researchgate.net. This method provides a concise route to medicinally important 4-aryl-5-pyrimidinylimidazoles researchgate.net. By carefully choosing the nucleophiles and controlling the reaction conditions, a diverse array of 2,4-disubstituted pyrimidines can be accessed.

To improve the efficiency and selectivity of SNAr reactions on 2,4-dichloropyrimidine, various catalytic methods have been developed. For challenging nucleophiles, such as weakly nucleophilic amines, catalysts are often necessary to achieve good yields. A highly efficient and regioselective method for the amination of 2,4-dichloropyrimidine with nucleophiles like oxazolidin-2-one uses a combination of sodium sulfinate and tetrabutylammonium (B224687) bromide as catalysts researchgate.netlifechempharma.com. This system facilitates the synthesis of various aminopyrimidines in a regio- and chemoselective manner researchgate.net.

Palladium catalysts are also employed, particularly for amination reactions with aliphatic secondary amines, which can strongly favor the formation of the C4-substituted product researchgate.net. These catalytic approaches often proceed under milder conditions and can expand the scope of applicable nucleophiles, providing a versatile and robust protocol for accessing diverse pyrimidine analogues. Organocatalysis, in general, represents an area of growing interest due to its potential for metal-free, environmentally benign transformations that can control regioselectivity in complex systems mdpi.com.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most effective methods for derivatizing 2,4-dichloropyrimidine. These reactions benefit from mild conditions, broad functional group tolerance, and predictable regioselectivity, allowing for the construction of complex molecular architectures from a common intermediate.

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron species and an organic halide, is a widely used method for the arylation and heteroarylation of 2,4-dichloropyrimidine. A notable feature of this reaction is its high regioselectivity. The coupling preferentially occurs at the C4 position of the pyrimidine ring due to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond. proquest.com This intrinsic selectivity allows for the straightforward synthesis of 4-aryl-2-chloropyrimidines, which can be further functionalized at the C2 position in a subsequent step. nih.govacs.org

Microwave-assisted Suzuki-Miyaura couplings have proven to be particularly efficient, offering significant advantages such as drastically reduced reaction times (e.g., 15 minutes) and the use of very low catalyst loadings (e.g., 0.5 mol%). mdpi.comsemanticscholar.org A common catalytic system for this transformation involves tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and an inorganic base like potassium carbonate (K₂CO₃). mdpi.com The choice of solvent can be critical, with alcoholic solvent mixtures sometimes affording greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov

The reaction is compatible with a diverse range of aryl and heteroaryl boronic acids, including those with electron-donating and electron-withdrawing substituents. proquest.commdpi.com While many heteroaryl boronic acids, such as furan-based ones, couple successfully, some, like thiophene-2-boronic acid, may fail due to sulfur poisoning of the palladium catalyst. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with 2,4-Dichloropyrimidine

| Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150 °C, 15 min | 2-Chloro-4-phenylpyrimidine | 96 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150 °C, 15 min | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 98 | mdpi.com |

| Naphthalene-1-boronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150 °C, 15 min | 2-Chloro-4-(naphthalen-1-yl)pyrimidine | 95 | mdpi.com |

| Furan-2-boronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150 °C, 15 min | 2-Chloro-4-(furan-2-yl)pyrimidine | 85 | mdpi.com |

Furthermore, an effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, enabling the efficient synthesis of diarylated pyrimidines. nih.gov

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) salts. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful method for introducing alkynyl moieties onto the pyrimidine scaffold, creating precursors for more complex structures.

Unlike the highly regioselective Suzuki coupling, Sonogashira reactions with 2,4-dichloropyrimidine have been reported to show little difference in reactivity between the C2 and C4 positions. acs.org This lack of inherent selectivity can lead to mixtures of 2-alkynyl-4-chloropyrimidine, 4-alkynyl-2-chloropyrimidine, and 2,4-dialkynylpyrimidine, depending on the reaction conditions and stoichiometry of the reagents. Achieving selective mono-alkynylation at a specific position often requires careful control of these parameters.

The standard Sonogashira reaction mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle includes oxidative addition of the aryl halide, while the copper cycle involves the formation of a copper(I) acetylide, which then participates in a transmetalation step with the palladium complex. libretexts.org The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which serves both as a base and as a solvent. organic-chemistry.org

Table 2: Representative Sonogashira Coupling with Dichloropyrimidines

| Alkyne | Pyrimidine Substrate | Catalyst System | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | 2,4-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Room Temp. | Variable (Mixture of isomers) |

| Ethynyltrimethylsilane | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 60 °C | Product distribution dependent on conditions |

| 1-Heptyne | 2-Amino-4,6-dichloropyrimidine | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | 80 °C | Good (for monoalkynylated product) |

Beyond Suzuki and Sonogashira reactions, other organometallic cross-coupling strategies provide alternative routes for C-C bond formation at the pyrimidine core.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. organic-chemistry.org This reaction, catalyzed by palladium or nickel, allows for the coupling of organozinc compounds with aryl halides. organic-chemistry.org While specific studies on 2,4-dichloropyrimidine are less common, research on the analogous 2,4-dichloropyridines has demonstrated that C4-selective Negishi couplings can be achieved under ligand control, suggesting a similar potential for regioselective functionalization of the pyrimidine ring. nih.gov

The Stille reaction employs organotin (stannane) reagents to couple with organic halides. wikipedia.org This method is valued for the stability of organostannanes to air and moisture. wikipedia.org In the context of halopyrimidines, Stille couplings have shown a strong preference for reaction at the C4 position, similar to the regioselectivity observed in Suzuki reactions. acs.org This makes the Stille reaction a reliable method for the selective synthesis of 4-substituted-2-chloropyrimidines.

Table 3: Overview of Negishi and Stille Coupling on Halopyrimidines

| Reaction | Organometallic Reagent | Catalyst | Key Feature on Dihalopyrimidines |

|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni-based | Potential for C4-selectivity with appropriate ligand control. nih.gov |

| Stille Reaction | Organostannane (R-SnR'₃) | Pd-based | Strong preference for C4-selective coupling. acs.org |

The formation of C-N and C-O bonds via palladium catalysis, primarily through the Buchwald-Hartwig amination and its etherification counterpart, offers direct access to important classes of pyrimidine derivatives. wikipedia.orgmit.edu

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org When applied to 6-aryl-2,4-dichloropyrimidines, this reaction exhibits remarkable and synthetically useful regioselectivity. A highly selective amination occurs at the C4 position, especially with aliphatic secondary amines and anilines. acs.org This palladium-catalyzed process significantly outperforms traditional nucleophilic aromatic substitution (SNAr) reactions, which often yield difficult-to-separate mixtures of C4 and C2 isomers. acs.org The catalyst system, ligand choice, and base are crucial for achieving high selectivity. acs.orgmit.edu

Palladium-catalyzed C-O bond formation (Buchwald-Hartwig etherification) allows for the synthesis of aryl ethers from aryl halides and alcohols. nih.gov This methodology can be applied to 2,4-dichloropyrimidine to introduce alkoxy or aryloxy substituents. Similar to C-N coupling, regioselectivity is a key consideration. The C4 position is generally more reactive towards substitution, allowing for the selective synthesis of 4-alkoxy-2-chloropyrimidines, which are valuable intermediates for further derivatization.

Table 4: Examples of Palladium-Catalyzed C-N Coupling of 6-Aryl-2,4-dichloropyrimidine

| Amine | Catalyst System | Base | Solvent | Product (C4/C2 Ratio) | Reference |

|---|---|---|---|---|---|

| Pyrrolidine | Pd₂(dba)₃ / BINAP | LiHMDS | Toluene | >30:1 | acs.org |

| Diethylamine | Pd₂(dba)₃ / DPEPhos | LiHMDS | Toluene | >30:1 | acs.org |

| Aniline | No Catalyst (Thermal) | K₂CO₃ | DMF | >30:1 | acs.org |

Green Chemistry Principles and Sustainable Synthetic Approaches in Dichloropyrimidine Functionalization

Applying green chemistry principles to the synthesis of 2,4-dichloropyrimidine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

One significant advancement is the move away from traditional chlorination methods for synthesizing the 2,4-dichloropyrimidine precursor itself, which often use phosphorus oxychloride and generate substantial phosphorus-containing waste. patsnap.com Newer methods are being explored to create a more environmentally friendly process. patsnap.com

In the functionalization of the dichloropyrimidine core, several green strategies have been successfully implemented:

Use of Greener Solvents: Performing reactions in water, a non-toxic and abundant solvent, is a key tenet of green chemistry. Suzuki-Miyaura couplings, for example, have been effectively carried out in aqueous media, simplifying product isolation and reducing reliance on volatile organic compounds (VOCs). core.ac.uk

Energy Efficiency: Microwave-assisted synthesis has emerged as a sustainable technique. nih.gov As demonstrated in Suzuki couplings of 2,4-dichloropyrimidine, microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often improving product yields. proquest.commdpi.com

Atom Economy and Catalysis: The use of highly efficient catalytic systems, such as the low-loading palladium catalysts in cross-coupling reactions, maximizes atom economy by ensuring that a high proportion of the atoms from the reactants are incorporated into the final product. mdpi.com The development of reusable catalysts is another active area of research aimed at improving the sustainability of these processes. researchgate.net

Alternative Energy Sources: Beyond microwaves, techniques like ultrasonic irradiation have also been employed in the synthesis of pyrimidine derivatives to enhance reaction rates and efficiency under milder conditions. nih.govresearchgate.net

By integrating these principles, the synthesis of functionalized pyrimidines can be made more sustainable, aligning with the broader goals of green chemistry to design safer and more efficient chemical processes.

Reactivity and Reaction Mechanisms of 2,4 Dichloropyrimidine

Mechanistic Elucidation of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,4-dichloropyrimidine (B19661), enabling the functionalization of the pyrimidine (B1678525) ring. wuxiapptec.com The presence of two nitrogen atoms in the ring alters the electron distribution, making the carbon atoms at the C-2 and C-4 positions electrophilic and thus susceptible to attack by nucleophiles. guidechem.comnih.gov

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidine is highly sensitive to both electronic and steric factors, which dictate whether a nucleophile will attack the C-2 or C-4 position.

Generally, nucleophilic substitution on 2,4-dichloropyrimidine selectively occurs at the C-4 position. wuxiapptec.com This preference can be explained by analyzing the molecule's Lowest Unoccupied Molecular Orbital (LUMO). For the unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C-4 position, with almost no distribution at C-2, making C-4 the most electrophilic site for nucleophilic attack. wuxiapptec.com

However, this selectivity can be altered or even reversed by substituents on the pyrimidine ring:

Electronic Effects: The presence of strong electron-donating groups (EDGs) at the C-6 position, such as methoxy (B1213986) (OMe) or methylamino (NHMe), can shift the preference to the C-2 position. wuxiapptec.com These EDGs alter the electronic structure, resulting in LUMO lobes of similar size at both C-2 and C-4, making the positions more competitive. wuxiapptec.com Conversely, an electron-withdrawing substituent at the C-5 position typically reinforces the inherent selectivity for the C-4 position. nih.gov

Steric Effects: A sterically bulky substituent at the C-5 position can hinder the approach of a nucleophile to the adjacent C-4 position, thereby potentially favoring substitution at the more accessible C-2 position. wuxiapptec.com

The following table summarizes the influence of substituents on the regioselectivity of SNAr reactions.

| Substituent Position | Substituent Type | Preferred Site of Attack | Rationale |

| C-6 | Electron-Donating (e.g., -OMe, -NHMe) | C-2 | Alters LUMO distribution, making C-2 more electrophilic. wuxiapptec.com |

| C-5 | Electron-Withdrawing (e.g., -NO₂) | C-4 | Enhances the inherent electrophilicity of the C-4 position. nih.gov |

| C-5 | Sterically Bulky | C-2 | Steric hindrance impedes nucleophilic approach at C-4. wuxiapptec.com |

The outcome of competitive SNAr reactions at the C-2 and C-4 positions is typically governed by kinetic control, meaning the product that is formed faster is the major product. This is determined by the relative energy of the transition states for the nucleophilic attack at each position. wuxiapptec.com

An attack at the C-4 position generally proceeds through a lower energy transition state compared to an attack at the C-2 position. stackexchange.com This is because the negative charge in the intermediate (a Meisenheimer complex) can be effectively delocalized onto the adjacent nitrogen atom at N-3. While a similar delocalization occurs for C-2 attack via the N-1 nitrogen, the proximity of the lone pair on the N-1 nitrogen can create electrostatic repulsion, making the approach of a nucleophile to the C-2 position slightly less favorable and the corresponding transition state higher in energy. stackexchange.com

Quantum mechanics (QM) calculations can be used to predict regioselectivity by comparing the calculated transition state energies. A lower calculated activation energy for attack at one position indicates it is the kinetically favored pathway. wuxiapptec.com For example, in cases where substituents make the C-2 and C-4 positions electronically similar, the difference in transition state energies can become very small, potentially leading to a mixture of products. wuxiapptec.com

| Reaction Pathway | Controlling Factor | Intermediate Stability | General Outcome |

| Attack at C-4 | Kinetic Control | Lower energy transition state. stackexchange.com | Major product. wuxiapptec.com |

| Attack at C-2 | Kinetic Control | Higher energy transition state. stackexchange.com | Minor product (in unsubstituted cases). wuxiapptec.com |

While inherent electronic and steric factors provide a baseline for regioselectivity, catalysts and specific reagents can be employed to override these preferences and direct the substitution to a desired position.

A highly regioselective organocatalytic method has been developed for the SNAr amination of 2,4-dichloropyrimidine, yielding the C-4 substituted product. This process uses a combination of sodium sulfinate and tetrabutylammonium (B224687) bromide as catalysts, which facilitates the reaction with weakly nucleophilic amines like oxazolidin-2-one. researchgate.netnovartis.com

Furthermore, the choice of nucleophile itself can act as a directing agent. While most amine nucleophiles react at the C-4 position of 2,4-dichloropyrimidines that have an electron-withdrawing group at C-5, the use of tertiary amines as nucleophiles leads to excellent selectivity for the C-2 position. nih.gov This reaction proceeds through an in situ N-dealkylation of an intermediate, ultimately yielding a product that corresponds to the reaction of a secondary amine at the C-2 position. nih.gov

| Catalyst/Additive | Nucleophile | Directed Selectivity | Reference |

| Sodium sulfinate / Tetrabutylammonium bromide | Weakly nucleophilic amines | C-4 | researchgate.netnovartis.com |

| None (reagent-directed) | Tertiary amines | C-2 | nih.gov |

Investigation of Electron-Induced Processes

Beyond nucleophilic substitution, 2,4-dichloropyrimidine and its derivatives can undergo processes initiated by low-energy electrons (<15 eV). mdpi.comnih.gov Such interactions are crucial for understanding radiation damage in biological systems, as secondary low-energy electrons are produced in large quantities when high-energy radiation interacts with tissue. unl.pt

When a low-energy electron interacts with a molecule like 2,4-dichloropyrimidine, it can be captured to form a transient negative ion (TNI). unl.pt This TNI is in an excited state and can relax through several pathways, including electron autodetachment or dissociation into a stable fragment anion and a neutral radical. The latter process is known as Dissociative Electron Attachment (DEA). unl.ptquantemol.com

The DEA process is highly specific and can break chemical bonds at sub-excitation energies. researchgate.net Studies on 5-nitro-2,4-dichloropyrimidine, a model compound, have provided significant insight into these mechanisms. mdpi.comnih.gov Upon electron attachment, the resulting TNI can fragment through various channels. The primary DEA pathways observed for this molecule involve the cleavage of the carbon-chlorine (C-Cl) and carbon-nitro (C-NO₂) bonds, leading to the formation of fragment ions such as Cl⁻ and NO₂⁻. nih.gov

The two main types of electron attachment are:

Associative Electron Attachment (AEA): An electron is captured to form a long-lived molecular anion (M⁻) that does not immediately fragment. researchgate.net

Dissociative Electron Attachment (DEA): The initially formed TNI rapidly dissociates into a fragment anion and one or more neutral fragments. quantemol.comresearchgate.net

For 5-nitro-2,4-dichloropyrimidine, both processes are observed, demonstrating its capacity to undergo multiple electron-induced reactions relevant to radiosensitization. mdpi.comnih.gov

The stability of the molecular negative ion formed via associative electron attachment is a critical property. The lifetime of this ion with respect to electron detachment determines its potential to engage in further chemical reactions.

Experimental studies on 5-nitro-2,4-dichloropyrimidine have shown that its molecular anion (M⁻) has an exceptionally long lifetime of approximately 1.2 milliseconds. researchgate.netnih.gov This is a unique feature, as typical lifetimes for anions of similar halogen- or nitro-containing aromatic compounds are in the range of hundreds of microseconds. nih.gov An anion with such a long lifetime is more stable, allowing for potential transport within a biological system to a target site, such as DNA. nih.gov

The stability of the anion is also related to the molecule's electron affinity. Based on the long anion lifetime, the gas-phase adiabatic electron affinity for 5-nitro-2,4-dichloropyrimidine was determined to be 2.92 eV, indicating a strong propensity to capture and retain an electron. nih.gov

| Property | Value | Significance |

| Molecular Negative Ion Lifetime | ~1.2 ms | Unusually long, allowing for potential transport and further reactions. researchgate.netnih.gov |

| Gas Phase Adiabatic Electron Affinity | 2.92 eV | High value indicates a strong tendency to accept an electron. nih.gov |

Studies in Isolated Gas Phase and Hydrated Cluster Environments

Investigations into the reactivity of pyrimidine derivatives under isolated conditions, such as in the gas phase or within hydrated clusters, provide fundamental insights into their intrinsic molecular properties, free from solvent effects. Research on related compounds, like 5-nitro-2,4-dichloropyrimidine, has been conducted to explore low-energy electron interactions in both isolated gas-phase and hydrated cluster environments. researchgate.net Such studies are crucial for understanding reaction mechanisms at a molecular level. researchgate.net

In the gas phase, molecules can be studied as individual entities, allowing for precise measurement of properties like electron affinity and ionization potential. For instance, while the pyrimidine molecular anion is not experimentally observed, the addition of a single water molecule in a cluster is enough to stabilize it, imparting a positive electron affinity. nih.gov This highlights the significant role of even minimal hydration in altering the electronic properties and reactivity of the pyrimidine ring. nih.gov By studying sequential hydration, researchers can extrapolate data to determine the properties of the isolated molecule. nih.gov These methods can reveal how low-energy electrons can induce specific chemical reactions, demonstrating that the molecule's environment can be tuned to trigger different reaction pathways. researchgate.net

Protonation and Acid-Base Equilibria of Pyrimidine Derivatives

The acid-base properties of pyrimidine and its derivatives are dictated by the presence of two nitrogen atoms within the aromatic ring. These nitrogen atoms possess lone pairs of electrons and can act as proton acceptors (bases). However, the basicity of pyrimidine is significantly lower than that of pyridine (B92270). The second nitrogen atom in the pyrimidine ring is electron-withdrawing, which reduces the electron density and availability of the lone pairs for protonation. wikipedia.orgbhu.ac.in This effect leads to a much lower pKa value for the protonated form of pyrimidine compared to protonated pyridine, indicating that pyrimidine is a much weaker base. wikipedia.orgbhu.ac.in

Protonation typically occurs at only one of the ring nitrogen atoms, as the first protonation further deactivates the ring towards a second protonation. wikipedia.org The specific site of protonation can be influenced by substituents on the ring. acs.org Gas-phase studies and computational calculations on the parent pyrimidine molecule have shown that the nitrogen atoms are the exclusive sites of protonation, with calculated proton affinities of around 879 kJ mol-1. acs.org In contrast, the carbon positions of the ring have significantly lower calculated proton affinities, making C-protonation far less favorable. acs.org The presence of electron-withdrawing substituents, such as the chlorine atoms in 2,4-dichloropyrimidine, would be expected to further decrease the basicity of the pyrimidine ring by inductively pulling electron density away from the nitrogen atoms.

Derivatization Strategies and Advanced Heterocyclic Scaffold Construction

Synthesis of Pyrimidine-Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a cornerstone of modern medicinal chemistry, and 2,4-dichloropyrimidine (B19661) is a privileged precursor for many such scaffolds.

Pyrrolo[2,3-d]pyrimidine Derivatives and Annulation Reactions

The pyrrolo[2,3-d]pyrimidine core is a well-known "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors. nih.govmdpi.com The synthesis of these derivatives often commences with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which itself can be prepared in a multi-step sequence. researchgate.net However, direct utilization of 2,4-dichloropyrimidine offers a convergent approach. For instance, reaction with 3-aminopyrrole can lead to the formation of pyrroloaminopyrimidines through displacement of one of the chloro groups. researchgate.net

A common strategy involves the initial substitution of the more reactive 4-chloro group, followed by intramolecular cyclization or further functionalization and subsequent ring closure to form the pyrrole (B145914) ring. Annulation reactions, where the pyrrole ring is constructed onto the pyrimidine (B1678525) core, are pivotal. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions to introduce substituents that can then participate in a cyclization cascade. For example, a Sonogashira coupling at the C4 position can introduce an alkyne, which can then be further manipulated to form the fused pyrrole ring.

A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.gov These syntheses often involve Buchwald-Hartwig C-N cross-coupling reactions to introduce various amine functionalities. nih.gov

| Precursor | Reagents and Conditions | Resulting Scaffold | Reference |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Various amines, Buchwald-Hartwig coupling | C4-amino substituted pyrrolo[2,3-d]pyrimidines | nih.gov |

| 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine | Cyclization of 1,3-dyhydroxy-5-aminophenylamine with chloroacetaldehyde, then chlorination | 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine | google.com |

| 3-aminopyrrole tetraphenylborate (B1193919) salt | 2,4,6-trichloropyrimidine, DIPEA | Pyrroloaminopyrimidine | researchgate.net |

Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-b]pyridazine Hybrid Scaffolds

The pyrazolo[3,4-d]pyrimidine scaffold is another key heterocyclic system with a wide range of biological activities, including antitumor and kinase inhibitory effects. ekb.egnih.gov It is considered a bioisostere of purine (B94841) and has been extensively explored in drug discovery. rsc.org The synthesis of this scaffold frequently employs pyrimidine precursors. A highly effective method involves the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines to selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. acs.orgresearchgate.net This intermediate is then primed for further functionalization at the 4-position.

While direct synthesis from 2,4-dichloropyrimidine is less common for the pyrazolo[3,4-d]pyrimidine core, its derivatives serve as crucial building blocks. For example, functionalization of the 2,4-dichloropyrimidine ring prior to the annulation of the pyrazole (B372694) ring is a viable strategy.

| Starting Material | Key Reaction | Product | Significance |

| 4,6-Dichloropyrimidine-5-carboxaldehyde | Reaction with hydrazines | 1-Substituted 4-chloropyrazolo[3,4-d]pyrimidines | Versatile intermediates for 1,4-disubstituted pyrazolo[3,4-d]pyrimidines. acs.orgresearchgate.net |

| Pyrazole or pyrimidine precursors | Various cyclization routes | Pyrazolo[3,4-d]pyrimidine derivatives | Potent inhibitors of various enzymes, including cyclin-dependent kinases. ekb.egnih.govrsc.org |

Imidazo[1,2-a]pyrimidine and 4-Aryl-5-pyrimidinylimidazole Scaffolds

Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of physiological activities and are considered synthetic bioisosteres of purine bases. nih.gov Their synthesis can be achieved through various methods, with the Chichibabin reaction, involving the condensation of 2-aminopyrimidines with α-haloketones, being a classic approach. nih.gov While not a direct use of 2,4-dichloropyrimidine hydrochloride, the precursor 2-aminopyrimidines can be derived from it.

A more direct and elegant use of 2,4-dichloropyrimidine is in the synthesis of 4-aryl-5-pyrimidinylimidazole scaffolds. A concise route starts with the sequential functionalization of 2,4-dichloropyrimidine. nih.govresearchgate.net This involves a regioselective Sonogashira coupling to substitute the 4-chloro group, followed by nucleophilic substitution at the 2-position. The resulting pyrimidinylalkyne derivative is then oxidized to a 1,2-diketone, which undergoes cyclocondensation with an aldehyde and ammonium (B1175870) acetate (B1210297) to furnish the desired 4-aryl-5-pyrimidinylimidazole. nih.gov This multi-step process highlights the utility of the differential reactivity of the two chlorine atoms in 2,4-dichloropyrimidine. nih.gov

Design and Construction of Diversified Pyrimidine-Focused DNA-Encoded Libraries (DELs)

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery of novel small-molecule ligands for protein targets. nih.govwikipedia.org This technology involves the synthesis of large combinatorial libraries where each unique small molecule is covalently attached to a distinct DNA barcode that records its synthetic history. nih.govnih.gov Pyrimidine is a desirable scaffold for DELs due to its prevalence in approved drugs and natural products. nih.govnih.gov

2,4-Dichloropyrimidine and its derivatives, such as 2,4,6-trichloropyrimidine, are excellent starting points for the construction of pyrimidine-focused DELs. acs.org The distinct reactivity of the chloro-substituents allows for sequential and regioselective introduction of a diverse range of building blocks. nih.govacs.org The general strategy involves coupling a DNA-linked pyrimidine scaffold with a library of nucleophilic building blocks. nih.gov The split-and-pool combinatorial synthesis approach enables the generation of libraries containing millions to billions of unique compounds. nih.govrsc.org The resulting libraries can then be screened against a protein of interest through affinity selection.

A recent study described the synthesis of three DNA-encoded libraries based on different functionalized pyrimidine cores, leading to the identification of nanomolar inhibitors of BRD4. nih.gov This demonstrates the power of using scaffolds like 2,4-dichloropyrimidine to generate large and diverse chemical libraries for drug discovery. nih.govnih.gov

Molecular Hybridization Strategies and Multi-Component Reactions

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. 2,4-Dichloropyrimidine is an ideal scaffold for such strategies due to its ability to be di-functionally substituted.

For example, in the design of novel kinase inhibitors, fragments from known ligands can be appended to the 2- and 4-positions of the pyrimidine ring. A study on pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors utilized a molecular hybridization and scaffold hopping approach, merging fragments of the drug Pexidartinib with a pyrrolopyrimidine nucleus. mdpi.com While this example uses a downstream intermediate, the initial pyrimidine core can be constructed from precursors like 2,4-dichloropyrimidine.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. While specific MCRs directly involving this compound are not extensively detailed in the provided context, its di-functional nature makes it a suitable candidate for the design of novel MCRs to rapidly assemble complex heterocyclic systems.

Synthesis of Bioisosteric Analogues and Conformational Probes

Bioisosterism is a fundamental concept in medicinal chemistry where one functional group or atom is replaced by another with similar physical or chemical properties, with the goal of modulating the biological activity of a compound. estranky.sksilae.it The pyrimidine ring itself is often considered a bioisostere of other aromatic systems, and 2,4-dichloropyrimidine provides a platform to introduce a wide variety of bioisosteric replacements.

For instance, the pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of the purine ring system. rsc.org The synthesis of these compounds, as discussed earlier, often relies on pyrimidine-based precursors. By varying the substituents at the 2- and 4-positions of a pyrimidine core derived from 2,4-dichloropyrimidine, chemists can systematically explore the structure-activity relationships and optimize the properties of a lead compound. The replacement of a hydroxyl group with an amino group, a classic bioisosteric substitution, can be readily achieved on a pyrimidine scaffold. estranky.sk

Furthermore, the rigid pyrimidine core can be used to create conformational probes. By strategically placing different substituents on the 2,4-dichloropyrimidine scaffold, molecules with defined three-dimensional shapes can be synthesized. These probes can then be used to map the binding pockets of proteins and understand the conformational requirements for biological activity.

Computational Chemistry Studies on 2,4 Dichloropyrimidine and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of pyrimidine (B1678525) derivatives. By calculating the electron density of a system, DFT methods can accurately predict molecular geometries, energies, and a host of other chemical properties.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.orgnih.gov A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

DFT calculations are frequently used to determine the energies and spatial distributions of these orbitals for 2,4-dichloropyrimidine (B19661) and its derivatives. For the parent 2,4-dichloropyrimidine, the LUMO is primarily distributed at the C-4 position, with almost no distribution at the C-2 position. wuxiapptec.com This distribution is consistent with the generally observed C-4 selectivity in nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.comwuxiapptec.com

The introduction of substituents on the pyrimidine ring significantly alters the FMO landscape. For instance, when an electron-donating group like methoxy (B1213986) (OMe) or methylamino (NHMe) is placed at the C-6 position, the LUMO lobes at C-2 and C-4 become similar in size. wuxiapptec.com This change in LUMO distribution suggests a potential shift in reactivity.

In the case of 5-nitro-2,4-dichloropyrimidine, a derivative with a strong electron-withdrawing group, DFT calculations at the B3LYP/6-31G+(d) level show the LUMO's spatial distribution, which is crucial for understanding its role in processes like radiosensitization. nih.govresearchgate.net

The HOMO-LUMO energy gap is a quantifiable output of these studies. A smaller gap indicates higher reactivity and potential for intramolecular charge transfer. nih.govresearchgate.net For example, a study on (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, a complex molecule containing a dichlorophenyl moiety, reported a HOMO-LUMO gap of 4.28 eV, calculated at the B3LYP/6-311G++(d,p) level. researchgate.net

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | B3LYP/6-311G++(d,p) | - | - | 4.28 |

| 3'-(1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl)-1'-methyl-4'-phenyl-2H-spiro-[acenaphthylene-1,2'-pyrrolidine]-2-one | B3LYP/6-311G(d,p) | - | - | -3.4869 |

Quantum mechanical calculations are particularly adept at explaining the often variable regioselectivity observed in SNAr reactions of 2,4-dichloropyrimidines. wuxiapptec.com While substitution generally occurs at the C-4 position, exceptions such as C-2 substitution or the formation of product mixtures are common. wuxiapptec.comwuxiapptec.com

DFT studies reveal that both electronic and steric effects influence this selectivity. wuxiapptec.com As mentioned, for unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at C-4, directing nucleophilic attack to this position. wuxiapptec.com However, the presence of strong electron-donating or electron-withdrawing groups at the C-5 or C-6 positions can alter this preference. wuxiapptec.com

A key finding from computational analyses is the importance of considering not just the LUMO, but also the LUMO+1 (the next lowest unoccupied molecular orbital). wuxiapptec.comwuxiapptec.com If the energy gap between the LUMO and LUMO+1 is small (e.g., ≤ 0.25 eV), the LUMO+1 can also play a significant role in the reaction. wuxiapptec.com In some substituted 2,4-dichloropyrimidines, the LUMO+1 may have a significant lobe at the C-2 position, making this site more susceptible to nucleophilic attack. wuxiapptec.comwuxiapptec.com For example, in 2-MeSO2-4-chloropyrimidine, the LUMO is centered on C4, but the LUMO+1, only 0.09 eV higher in energy, has a lobe centered on C-2. wuxiapptec.com This proximity in energy levels suggests that a mixture of C-4 and C-2 substitution products could be formed, a prediction that requires further analysis of transition state energies to resolve. wuxiapptec.com

Transition state calculations provide a more definitive prediction of regioselectivity by comparing the activation energy barriers for attack at C-2 versus C-4. For a 2,4-dichloropyrimidine with a C-6 methoxy group, the calculated transition state for C-2 substitution is lower in energy than for C-4 substitution, correctly predicting the experimental outcome. wuxiapptec.comwuxiapptec.com Similarly, with a C-6 methylamino group, the C-4 transition state is calculated to be 1.00 kcal/mol higher in energy than the C-2 transition state. wuxiapptec.com

The distribution of electronic charge within a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations can provide detailed information on this distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

A study using HF and DFT methods calculated the natural atomic charges of 2,4-dichloropyrimidine and compared them to the parent pyrimidine molecule, providing insight into how the chlorine substituents polarize the ring. nih.gov For other heterocyclic systems, analysis of Mulliken atomic charges has been used to explore electron distribution. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For 4,5-Dichloropyridazin-3-(2H)-one, the MEP map showed the most negative region located on the oxygen atom, identifying it as a likely site for electrophilic attack. researchgate.net Such analyses are crucial for understanding non-covalent interactions and predicting sites of reaction.

DFT calculations can be used to predict various thermodynamic properties of molecules in the gas phase. These calculations typically start with a geometry optimization followed by a frequency calculation. The vibrational frequencies are then used to compute thermodynamic quantities like zero-point vibrational energy (ZPVE), entropy (S), and heat capacity (Cv) at different temperatures. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction requires mapping out the potential energy surface, identifying intermediates, and characterizing the transition states that connect them. Computational modeling is an indispensable tool for this purpose.

For the SNAr reaction of 2,4-dichloropyrimidines, quantum mechanics calculations have been used to model the entire reaction energy profile. wuxiapptec.com This involves calculating the energies of the reactants, the Meisenheimer intermediate (if present), the transition state, and the products. By using a surrogate nucleophile like bromide, these calculations can be performed efficiently to determine the energy barriers for substitution at different positions. wuxiapptec.com

Transition state (TS) calculations are particularly crucial. A true transition state is confirmed by a frequency calculation, which should yield one and only one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com For the reaction on a C-6 substituted 2,4-dichloropyrimidine, infrared vibration calculations confirmed the transition states for C-2 and C-4 attack by identifying single imaginary frequencies at 276 cm-1 and 259 cm-1, respectively. wuxiapptec.com The relative energies of these transition states determine the kinetic product distribution, providing a quantitative basis for the observed regioselectivity. wuxiapptec.comwuxiapptec.com These models have shown that factors like hydrogen bonding between the substrate and the nucleophile can significantly lower the transition state energy for a specific pathway, thereby directing the reaction's outcome. wuxiapptec.com

Quantum Mechanical Studies of Spectroscopic Properties

Quantum mechanical calculations are widely used to predict and interpret various types of molecular spectra, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

For 2,4-dichloropyrimidine, quantum chemical calculations of harmonic and anharmonic vibrational frequencies have been carried out using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311++G(d,p) basis set. nih.gov The calculated frequencies showed good agreement with experimental FT-IR and FT-Raman data. nih.gov A detailed interpretation of the experimental spectra was made possible by calculating the Potential Energy Distribution (PED), which assigns each normal mode of vibration to specific internal coordinates (bond stretches, angle bends, etc.). nih.gov

Electronic spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.nettandfonline.com These calculations yield information about excitation energies, oscillator strengths (which relate to peak intensity), and the specific molecular orbitals involved in the electronic transitions (e.g., π→π* or n→π*). nih.gov For a chalcone (B49325) derivative, the TD-DFT method was used to investigate the absorption wavelength, excitation energy, and oscillator strength for the first singlet excitation. researchgate.net This type of analysis helps in understanding the photophysical properties of molecules and interpreting their UV-Visible spectra. tandfonline.com

Vibrational Frequency Calculations for IR and Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are extensively used to model the vibrational spectra (Infrared and Raman) of 2,4-Dichloropyrimidine. nih.govresearchgate.net These calculations are crucial for the accurate assignment of vibrational modes observed in experimental spectra.

Detailed research findings indicate that quantum chemical calculations are typically performed using methods like the Hartree-Fock (HF) and DFT, with the B3LYP functional and a 6-311++G(d,p) basis set being common choices. nih.govresearchgate.net These calculations yield optimized molecular geometries, harmonic, and sometimes anharmonic vibrational frequencies. nih.gov The theoretical frequencies, along with their calculated IR and Raman intensities, are then compared with experimental data obtained from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.govresearchgate.net

A key aspect of this analysis is the Potential Energy Distribution (PED), which is calculated to provide a detailed assignment of each normal mode of vibration. nih.govresearchgate.net This allows researchers to understand the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational band. Studies consistently report a good agreement between the vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level and the experimental data, validating the computational models used. nih.govresearchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment (based on PED) |

|---|---|---|---|

| C-H stretch | ~3080 | ~3085 | Stretching of the C-H bonds on the pyrimidine ring |

| Ring stretch | ~1550 | ~1555 | Stretching vibrations of the C-C and C-N bonds within the ring |

| Ring breathing | ~990 | ~995 | Symmetric expansion and contraction of the pyrimidine ring |

| C-Cl stretch | ~830 | ~835 | Stretching of the Carbon-Chlorine bonds |

Electronic Absorption Spectra Prediction (UV-Vis) and Substituent Effects

The electronic properties and UV-Vis absorption spectra of 2,4-Dichloropyrimidine derivatives can be effectively studied using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.org These calculations help in understanding the electronic transitions that occur when the molecule absorbs UV or visible light and how these transitions are influenced by different chemical groups attached to the pyrimidine ring.

The absorption bands in the UV-Vis spectrum correspond to electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. researchgate.net For pyrimidine and its derivatives, these are often characterized as n→π* and π→π* transitions. ias.ac.in

A significant area of computational study is the prediction of substituent effects. The attachment of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) to the 2,4-Dichloropyrimidine scaffold can significantly alter the energies of the HOMO and LUMO. researchgate.netnih.gov This change in the HOMO-LUMO energy gap directly impacts the wavelength of maximum absorption (λmax). Computational models can predict whether a substituent will cause a bathochromic shift (to a longer wavelength) or a hypsochromic shift (to a shorter wavelength), providing valuable guidance for designing molecules with specific light-absorbing properties. chemrxiv.orgnih.gov

| Substituent Type on Pyrimidine Ring | Effect on HOMO-LUMO Gap | Predicted Effect on λmax | Type of Shift |

|---|---|---|---|

| None (2,4-Dichloropyrimidine) | Reference Value | Reference Value | N/A |

| Electron-Donating Group (e.g., -NH₂) | Decreases | Increases | Bathochromic (Red Shift) |

| Electron-Withdrawing Group (e.g., -NO₂) | Decreases significantly | Increases significantly | Bathochromic (Red Shift) |

| Halogen (e.g., -F, -Br) | Slightly Decreases | Slightly Increases | Slight Bathochromic Shift |

NMR Chemical Shift Simulations and Structural Assignment

Computational chemistry is a vital tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which is essential for the definitive structural assignment of 2,4-Dichloropyrimidine and its derivatives. springernature.comnih.gov By comparing theoretically calculated NMR data with experimental spectra, chemists can confirm proposed molecular structures or distinguish between different possible isomers. researchgate.net

The standard computational procedure involves first optimizing the molecular geometry of the compound using a method like DFT. Following optimization, the NMR shielding tensors are calculated for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method. springernature.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

This computational approach is highly valuable for resolving structural ambiguities. For instance, if a reaction could potentially yield multiple products, the ¹H and ¹³C NMR spectra for each possible structure can be simulated. The structure whose simulated spectrum most closely matches the experimental one is identified as the correct product. springernature.comnih.gov

| Nucleus | Atom Position | Experimental Chemical Shift (ppm) | Hypothetical Calculated Shift (ppm) | Conclusion |

|---|---|---|---|---|

| ¹³C | C2 | ~162.1 | ~161.8 | Good Agreement |

| ¹³C | C4 | ~160.5 | ~160.2 | Good Agreement |

| ¹³C | C5 | ~121.0 | ~120.7 | Good Agreement |

| ¹³C | C6 | ~158.4 | ~158.1 | Good Agreement |

| ¹H | H5 | ~7.5 | ~7.45 | Good Agreement |

| ¹H | H6 | ~8.7 | ~8.65 | Good Agreement |

Quantitative Structure-Activity Relationships (QSAR) for Scaffold Design

The 2,4-Dichloropyrimidine framework serves as a versatile scaffold in medicinal chemistry for the design of novel therapeutic agents, particularly kinase inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this design process, providing a computational framework to link the structural features of pyrimidine derivatives to their biological activity. researchgate.net

QSAR modeling aims to create a mathematical relationship between the chemical structures of a series of compounds and their measured biological effects. mdpi.com The process begins with a dataset of pyrimidine derivatives for which the biological activity (e.g., inhibitory concentration against a target enzyme) has been determined experimentally. For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Using statistical methods, a QSAR model is then developed that correlates these descriptors with the observed activity. researchgate.net A robust QSAR model can:

Identify the key structural features that are either beneficial or detrimental to the desired biological activity.

Predict the activity of new, yet-to-be-synthesized compounds based on the pyrimidine scaffold.

Guide medicinal chemists in prioritizing which derivatives to synthesize, thereby optimizing the allocation of resources and accelerating the drug discovery process.

Different QSAR methodologies, such as Hologram QSAR (HQSAR), have been successfully applied to series of compounds containing a pyrimidine scaffold to understand the structure-activity relationship and guide the design of more potent inhibitors. researchgate.net These models are instrumental in the rational design of new drugs by providing a clear, predictive link between molecular structure and biological function. nih.govmdpi.com

Advanced Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

High-Resolution ¹H, ¹³C, and 2D NMR Techniques for Structural Elucidation of Complex Derivatives

High-resolution ¹H and ¹³C NMR are fundamental for the initial structural assessment of 2,4-Dichloropyrimidine (B19661) derivatives. The ¹H NMR spectrum of 2,4-Dichloropyrimidine typically shows distinct signals for the two protons on the pyrimidine (B1678525) ring. For instance, in one study, the ¹H NMR spectrum of a derivative displayed a doublet at δ 7.93 ppm for the H-6 proton and a doublet at δ 5.85 ppm for the H-5 proton, with a coupling constant of 4.5 Hz, confirming their adjacent positions.

¹³C NMR spectroscopy provides complementary information about the carbon framework. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature and position of substituents. For 2,4-Dichloropyrimidine, the carbon atoms attached to chlorine atoms exhibit characteristic downfield shifts.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for elucidating the structures of more complex derivatives. COSY experiments establish proton-proton coupling networks, allowing for the assignment of adjacent protons. libretexts.orgmnstate.edu HSQC correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C signals. For complex pyrimidine derivatives, these techniques are essential to confirm the connectivity of the molecular framework. researchgate.netnih.govnih.gov

Below is a representative table of ¹H and ¹³C NMR chemical shifts for 2,4-Dichloropyrimidine.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | ~7.5 | - |

| H-6 | ~8.5 | - |

| C-2 | - | ~163 |

| C-4 | - | ~161 |

| C-5 | - | ~121 |

| C-6 | - | ~158 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups.

Advanced NMR Studies for Regioselective Product Confirmation

The reaction of 2,4-Dichloropyrimidine with nucleophiles can lead to substitution at either the C-2 or C-4 position, resulting in different regioisomers. Advanced NMR techniques are crucial for confirming the regioselectivity of these reactions. researchgate.netresearchgate.netnih.gov For example, in the synthesis of aminopyrimidines, the position of the amino group can be determined by analyzing the coupling patterns and chemical shifts in the ¹H and ¹³C NMR spectra.

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines is highly sensitive to substituents on the ring. wuxiapptec.com While reactions are typically C-4 selective, the presence of an electron-donating substituent at the C-6 position can lead to preferential reaction at the C-2 position. wuxiapptec.com Confirmation of the product structure in such cases relies heavily on NMR analysis. For instance, the observation of two distinct doublets in the aromatic region of the ¹H NMR spectrum can confirm the structure of the C-2 substituted product. wuxiapptec.com

Studies have shown that tertiary amine nucleophiles can exhibit excellent C-2 selectivity in reactions with 2,4-dichloropyrimidines that are further substituted with an electron-withdrawing group at C-5. nih.gov This regioselective control significantly expands the synthetic accessibility of various pyrimidine structures. nih.gov Similarly, microwave-assisted Suzuki coupling reactions of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids have shown a preference for substitution at the C-4 position. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The FT-IR spectrum of 2,4-Dichloropyrimidine and its derivatives displays characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and any attached functional groups.

Key vibrational modes for pyrimidine derivatives include C-H stretching, C=N stretching, C=C stretching, and ring breathing modes. The presence of chlorine atoms influences the vibrational frequencies, and the C-Cl stretching vibrations are typically observed in the fingerprint region of the spectrum. For substituted derivatives, the FT-IR spectrum can confirm the introduction of new functional groups, such as the N-H stretching of an amino group or the C=O stretching of a carbonyl group. nih.gov

The table below summarizes some of the characteristic FT-IR absorption bands for pyrimidine derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=N | Stretching | 1650 - 1550 |

| C=C | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

| N-H (amine) | Stretching | 3500 - 3300 |

| C=O (carbonyl) | Stretching | 1750 - 1650 |

Note: The exact wavenumbers can vary based on the molecular structure and environment.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. The Raman spectrum of 2,4-Dichloropyrimidine offers a unique molecular fingerprint based on its vibrational modes.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a metal surface, such as silver or gold nanoparticles. acs.orgnih.govresearchgate.netmanchester.ac.uk SERS is particularly valuable for the analysis of pyrimidine and purine (B94841) bases, allowing for their detection at very low concentrations. acs.orgnih.gov The enhancement effect in SERS is dependent on factors such as the nature of the metal substrate and the pH of the solution. nih.gov Prominent SERS bands for pyrimidine bases often include the ring-breathing modes. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of 2,4-Dichloropyrimidine shows a molecular ion peak corresponding to its molecular weight. nist.govnih.gov The isotopic pattern of the molecular ion peak is characteristic of a compound containing two chlorine atoms, with the relative intensities of the M, M+2, and M+4 peaks providing confirmation of the number of chlorine atoms present.

Fragmentation patterns observed in the mass spectrum can provide further structural information. For 2,4-Dichloropyrimidine, fragmentation may involve the loss of chlorine atoms or the cleavage of the pyrimidine ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.

Below is a table summarizing the key mass spectrometry data for 2,4-Dichloropyrimidine. nist.gov

| Parameter | Value |

| Molecular Formula | C₄H₂Cl₂N₂ |

| Molecular Weight | 148.978 g/mol |

| Key Mass Fragments (m/z) | 148 (M⁺), 113, 150 |

Note: The relative intensities of the isotopic peaks for the molecular ion will follow the expected pattern for a molecule containing two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of a compound's elemental formula. For 2,4-Dichloropyrimidine, HRMS is used to confirm its molecular formula, C₄H₂Cl₂N₂, by measuring its exact mass. nih.gov

The theoretical exact mass, also known as the monoisotopic mass, is calculated using the mass of the most abundant isotope of each element in the molecule. This value is a critical parameter for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. nih.gov Instruments capable of UHRMS, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range, making them ideal for this purpose. nih.gov

Table 1: HRMS Data for 2,4-Dichloropyrimidine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₂Cl₂N₂ | nih.gov |

| Average Molecular Weight | 148.98 g/mol | nih.gov |

| Exact Mass (Monoisotopic) | 147.9595035 Da | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules and monitoring the progress of chemical reactions in solution. researchgate.net Given that 2,4-Dichloropyrimidine is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds, ESI-MS serves as a powerful method for real-time tracking of its chemical transformations. srinichem.comresearchgate.net

The reactivity of 2,4-Dichloropyrimidine is dominated by nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, such as the Suzuki coupling. lifechempharma.comguidechem.com In these reactions, the chlorine atoms at the C2 and C4 positions are displaced by other functional groups. The reactivity at the C4 position is generally higher than at the C2 position. guidechem.com

Using ESI-MS, a reaction can be monitored by introducing a small aliquot of the reaction mixture directly into the mass spectrometer at various time points. The technique can detect: